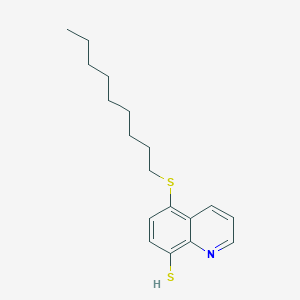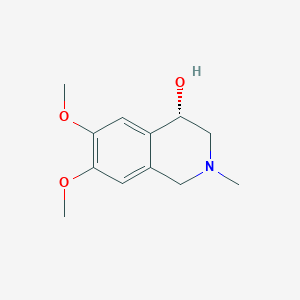
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, a methyl group at position 2, and a hydroxyl group at position 4 on the isoquinoline ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms a tetrahydroisoquinoline. The reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as methylation, reduction, and cyclization under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce a fully saturated isoquinoline derivative.
Applications De Recherche Scientifique
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 and the methoxy groups at positions 6 and 7 play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at position 4.
2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group at position 4 and has a different substitution pattern.
Uniqueness
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C12H17NO3 |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(4S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-4-ol |
InChI |
InChI=1S/C12H17NO3/c1-13-6-8-4-11(15-2)12(16-3)5-9(8)10(14)7-13/h4-5,10,14H,6-7H2,1-3H3/t10-/m1/s1 |
Clé InChI |
LQGZNLGFOVRCHN-SNVBAGLBSA-N |
SMILES isomérique |
CN1C[C@H](C2=CC(=C(C=C2C1)OC)OC)O |
SMILES canonique |
CN1CC(C2=CC(=C(C=C2C1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-2-(2-chlorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B12881620.png)
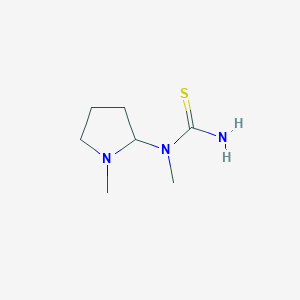
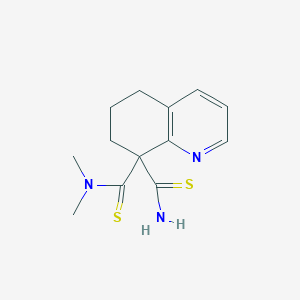

![2-(Difluoromethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12881653.png)

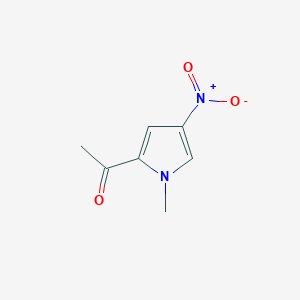
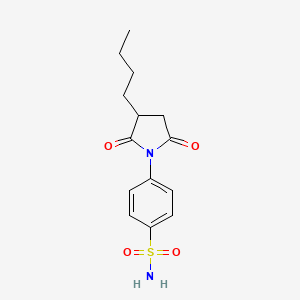
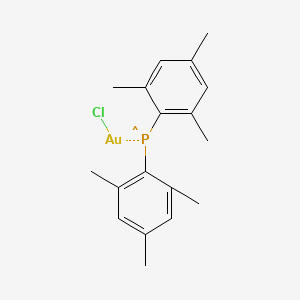
![Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12881687.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
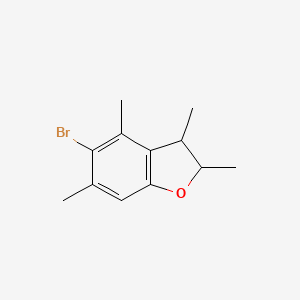
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
